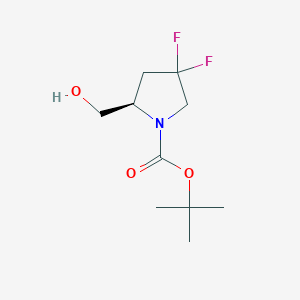

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

Description

BenchChem offers high-quality (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLZXWXCBWPDAD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine molecular weight

An In-depth Technical Guide to (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine: A Key Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to achieving therapeutic success. Heterocyclic scaffolds, particularly those containing nitrogen, form the backbone of a vast number of clinically active drugs.[1] Among these, the pyrrolidine ring system is one of the most prevalent five-membered non-aromatic nitrogen heterocycles found in FDA-approved pharmaceuticals.[1] Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enhancing interactions with biological targets.[1][2]

This guide focuses on a highly functionalized and strategically designed pyrrolidine derivative: (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine . This molecule is a convergence of several critical features valued in medicinal chemistry: a stereochemically defined chiral center, a metabolically robust gem-difluoro modification, and orthogonal protecting groups that enable controlled, sequential chemical transformations. As a Senior Application Scientist, this whitepaper will provide an in-depth analysis of this compound's molecular attributes, its strategic value in drug design, and practical, field-proven protocols for its application.

Core Molecular Attributes and Physicochemical Properties

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is a synthetically versatile building block whose properties are a direct result of its unique structural components. Its molecular weight is 237.24 g/mol .[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇F₂NO₃ | [3][4] |

| Molecular Weight | 237.24 g/mol | [3][4][5] |

| CAS Number | 1407991-22-3 | [3][4] |

| Appearance | Colorless to light-yellow liquid or solid | [4][5] |

| Predicted Boiling Point | 293.4 ± 40.0 °C | [4] |

| Predicted Density | 1.21 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); sparingly soluble in water.[5] | [5] |

| Storage | 2-8°C, in a tightly sealed container away from light and moisture.[4][5] | [4][5] |

The Strategic Value in Drug Discovery

The utility of this molecule is not accidental; it is a product of rational design that addresses several challenges in medicinal chemistry. The synergy between the pyrrolidine core, the gem-difluoro group, and the specific functional handles makes it a high-value intermediate.

Pillar 1: The Pyrrolidine Scaffold

The non-aromatic, saturated pyrrolidine ring offers significant advantages over flat, aromatic systems. Its puckered, three-dimensional nature allows for greater exploration of chemical space, which is crucial for improving druggability and achieving clinical success.[1] This scaffold can position substituents in precise pseudo-axial or pseudo-equatorial orientations, which can be critical for locking in a bioactive conformation and enhancing binding affinity to target proteins.[1] The nitrogen atom can act as a hydrogen bond acceptor, while the N-H (after deprotection) can be a hydrogen bond donor, further contributing to target engagement.[2]

Pillar 2: The Impact of Gem-Difluorination

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic properties.[6][7] The gem-difluoro group at the C4 position of this pyrrolidine building block offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing two fluorine atoms on the same carbon effectively blocks a potential site of metabolic oxidation by Cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.[7]

-

Modulation of Basicity: Fluorine is the most electronegative element. The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be crucial for improving oral bioavailability by preventing protonation in the acidic environment of the stomach and reducing off-target effects associated with highly basic amines.[6]

-

Conformational Control: The bulky and electronegative fluorine atoms can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation that may be more favorable for binding to a specific biological target.[7]

Pillar 3: Stereochemistry and Orthogonal Functional Handles

The molecule's utility is further enhanced by its defined stereochemistry and versatile functional groups:

-

(R)-Configuration: The fixed stereocenter at C2 provides absolute stereochemical control, which is essential for selective interaction with chiral biological targets like enzymes and receptors.

-

Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the nitrogen atom, stable to a wide range of reaction conditions. Crucially, it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), which do not affect other parts of the molecule. This allows for the selective unmasking of the secondary amine for subsequent coupling reactions.

-

Hydroxymethyl Group: The primary alcohol at C2 is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, converted into an amine, or used in ether or ester linkages, providing a key point for diversification and attachment of other molecular fragments.

Caption: Logical relationship of the key structural features.

Application in Synthetic Workflows

The true value of a building block is demonstrated by its utility in synthesis. The following protocols are foundational for incorporating this molecule into a larger drug candidate.

Experimental Protocol 1: Boc-Group Deprotection

This procedure unmasks the secondary amine, preparing the pyrrolidine core for acylation, alkylation, or other coupling reactions. The choice of trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, as the reaction is typically clean, high-yielding, and the volatile reagents are easily removed.

Causality: The Boc group is designed to be labile under acidic conditions. The carbamate oxygen is protonated by TFA, leading to the collapse of the intermediate to form the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged by the TFA counterion or solvent.

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm.

-

TFA Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (3x) to ensure all TFA is removed.

-

Purification: The resulting TFA salt of the amine is often used directly in the next step. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

Caption: Experimental workflow for Boc-deprotection.

Experimental Protocol 2: Oxidation to the Aldehyde

Oxidizing the primary alcohol to an aldehyde creates an electrophilic handle for reactions such as reductive amination or Wittig reactions. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its mild, neutral conditions and broad functional group tolerance.

Causality: The hypervalent iodine(V) center of DMP acts as the oxidant. The alcohol coordinates to the iodine, and a subsequent intramolecular proton transfer followed by reductive elimination releases the aldehyde product and the iodine(I) byproduct. The reaction is typically run in a non-protic solvent like DCM.

Step-by-Step Methodology:

-

Dissolution: Dissolve (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere.

-

Buffer (Optional but Recommended): Add sodium bicarbonate (NaHCO₃, 3-4 eq) to the suspension. This buffer neutralizes the acetic acid byproduct of the reaction, preventing potential side reactions like acid-catalyzed decomposition.

-

DMP Addition: Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, dilute the reaction mixture with DCM and quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Conclusion

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. By combining the favorable three-dimensional geometry of the pyrrolidine scaffold with the pharmacokinetic benefits of gem-difluorination and the synthetic flexibility of its functional handles, this building block enables the efficient construction of complex and novel drug candidates. Its rational design directly addresses the need for metabolic stability, conformational control, and stereochemical precision, making it an invaluable asset in the development of next-generation therapeutics.

References

-

Alachem. (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine. [Link]

-

MySkinRecipes. 1-Boc-4-Fluoro-4-(hydroxymethyl)piperidine. [Link]

-

Chongqing Chemdad Co., Ltd. 1-BOC-4-FLUORO-4-(HYDROXYMETHYL)-PIPERIDINE. [Link]

-

Vitale, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

-

Ahmed, S., et al. (2023). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Mei, H., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 1407991-22-3 | (R)-1-Boc-2-(ヒドロキシメチル)-4,4-ジフルオロピロリジン | (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine - アラケム株式会社 [alachem.co.jp]

- 4. (R)-1-Boc-2-(hydroxyMethyl)-4,4-difluoropyrrolidine | 1407991-22-3 [chemicalbook.com]

- 5. (R)-1-Boc-2-(Hydroxymethyl)-4,4-Difluoropyrrolidine | CAS 1020895-62-8 | Properties, Uses & Safety | High-Purity Supplier China [chemheterocycles.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

Technical Guide: Spectroscopic Data & Structural Analysis of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

This guide details the spectroscopic profile, structural dynamics, and synthesis of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine , a critical "privileged scaffold" in medicinal chemistry used to modulate lipophilicity and metabolic stability in drug candidates.

Executive Summary

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (CAS: 1020895-62-8) is a chiral building block characterized by a pyrrolidine ring bearing a gem-difluoro group at the C4 position and a hydroxymethyl group at C2.[1] It serves as a precursor for introducing the 4,4-difluoropyrrolidine motif, which lowers the pKa of the amine (upon deprotection) and increases metabolic resistance compared to non-fluorinated analogs.

This guide provides a comprehensive spectroscopic analysis, emphasizing the complex NMR behavior arising from carbamate rotamers and C-F coupling , which often confound routine analysis.

Structural Analysis & Conformational Dynamics

Before interpreting spectra, one must understand the dynamic behavior of this molecule in solution.

N-Boc Rotamerism

The tert-butoxycarbonyl (Boc) group creates a partial double bond character between the nitrogen and the carbonyl carbon. This leads to restricted rotation, resulting in two distinct conformers (rotamers) observable in NMR at room temperature (

-

Rotamer A (major): trans-carbamate (typically ~60-70%).

-

Rotamer B (minor): cis-carbamate (typically ~30-40%).

Impact on Data: Most NMR signals will appear as paired sets (split peaks) or broadened multiplets. This is not an impurity but an intrinsic property of the molecule.

Ring Pucker & The Gauche Effect

The C4-fluorine atoms induce a specific ring pucker due to the stereoelectronic gauche effect. The electronegative fluorines prefer an orientation that maximizes overlap between the

Figure 1: Equilibrium between N-Boc rotamers causing signal splitting in NMR spectra.

Comprehensive Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

Table 1:

NMR Data (500 MHz,

)

Note: Chemical shifts are reported as ranges to account for rotameric splitting.

| Position | Multiplicity | Integral | Assignment Logic | |

| Boc-CH3 | 1.44 – 1.48 | Singlet (split) | 9H | Characteristic t-butyl singlet. Often appears as two peaks (e.g., 1.45 and 1.47).[2] |

| OH | 3.00 – 3.50 | Broad | 1H | Variable shift depending on concentration and water content. |

| H-5 | 3.65 – 3.90 | Multiplet | 2H | Deshielded by adjacent N. Complex coupling with F at C4. |

| CH2-OH | 3.60 – 3.85 | Multiplet | 2H | Overlaps significantly with H-5. |

| H-2 | 4.15 – 4.35 | Multiplet | 1H | Alpha-proton. Shift varies significantly between rotamers. |

| H-3 | 2.35 – 2.75 | Multiplet | 2H | Highly complex. Geminal coupling ( |

Table 2:

NMR Data (125 MHz,

)

Key Feature: Carbon-Fluorine coupling results in triplets (t) or quartets.

| Position | Coupling ( | Multiplicity | Assignment | |

| C=O (Boc) | ~154.5 | - | Singlet | Carbamate carbonyl. |

| C-4 | 126.0 – 129.0 | Triplet | Diagnostic Peak. The gem-difluoro carbon appears as a wide triplet. | |

| C-O (tBu) | ~81.0 | - | Singlet | Quaternary carbon of Boc group. |

| CH2-OH | 62.0 – 65.0 | - | Singlet/Broad | Hydroxymethyl group. |

| C-2 | 57.0 – 59.0 | - | Multiplet | Alpha-carbon. |

| C-5 | 51.0 – 53.0 | Triplet | Coupled to F at C4. | |

| C-3 | 36.0 – 38.0 | Triplet | Coupled to F at C4. | |

| CH3 (Boc) | 28.3 | - | Singlet | Methyl carbons. |

Table 3:

NMR Data (470 MHz,

)

Reference:

| Signal | Pattern | Interpretation | |

| F-4a / F-4b | -102 to -108 | AB System / Multiplet | The two fluorine atoms are diastereotopic due to the chiral center at C2. They typically appear as a complex AB pattern or two overlapping multiplets. Rotamers may duplicate these signals. |

Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Adducts: The parent ion

is often weak due to Boc fragmentation. Look for sodium adducts.-

: Calculated

- : Fragment often observed if ionization is harsh.

-

: Calculated

Infrared Spectroscopy (IR)

-

3400 – 3300 cm⁻¹: Broad O-H stretch (alcohol).

-

1690 – 1670 cm⁻¹: Strong C=O stretch (Boc carbamate).

-

1400 – 1100 cm⁻¹: C-F stretching region (strong bands).

Synthesis & Purification Workflow

The synthesis typically proceeds from (R)-4-oxoproline or hydroxyproline derivatives. The critical step is the Deoxofluorination .

Figure 2: Standard synthetic route. Note that DAST (Diethylaminosulfur trifluoride) requires strictly anhydrous conditions.

Experimental Protocol Highlights

-

Fluorination: The conversion of the ketone to the gem-difluoro group is exothermic. Reagents like DAST must be added at

. -

Reduction: Sodium borohydride (

) in methanol or Lithium borohydride ( -

Purification: The final alcohol is purified via silica gel flash chromatography.

-

Eluent: Hexanes/Ethyl Acetate (typically 2:1 to 1:1 gradient).

-

TLC:

(1:1 Hex/EtOAc).

-

Quality Control & Stereochemistry

Optical Rotation ( )

The specific rotation is a critical check for enantiomeric purity.

-

Literature Anchor: The silyl-protected ether of the (R)-isomer has been reported as

( -

Free Alcohol: The rotation of the free alcohol is solvent-dependent.

-

Recommendation: Always compare against a known standard or Certificate of Analysis (CoA) from the specific batch, as values can range significantly based on concentration and solvent (MeOH vs

). -

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) rather than rotation alone.

-

Storage & Stability

-

Stability: Stable at room temperature but hygroscopic.

-

Storage: Store at

under inert atmosphere ( -

Hazards: Irritant. Handle with gloves and safety glasses.

References

-

Synthesis and Characterization of Fluorinated Prolines

- Source: Claridge, T. D. W., et al. "Synthesis of novel fluorinated prolines.

- Relevance: Provides specific rotation and NMR characterization for the silyl-ether derivative of the (R)-isomer, serving as the primary anchor for stereochemical assignment.

-

URL:

-

Rotamerism in N-Boc Compounds

-

Source: W. L. F.[2] Armarego, Purification of Laboratory Chemicals, 8th Edition.

- Relevance: General reference for the purification and spectroscopic behavior of N-Boc protected amino acid derivatives, explaining the peak splitting observed in NMR.

-

- Source: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

Sources

Conformational Analysis of 4,4-Difluoropyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among fluorinated motifs, the 4,4-difluoropyrrolidine ring system has emerged as a particularly valuable building block in drug discovery. This guide provides an in-depth technical exploration of the conformational analysis of 4,4-difluoropyrrolidine derivatives. We will delve into the profound stereoelectronic effects of the gem-difluoro substitution on the pyrrolidine ring pucker, and detail the synergistic application of advanced experimental and computational techniques to elucidate these conformational preferences. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique conformational properties of 4,4-difluoropyrrolidine derivatives in the design of novel therapeutics.

Introduction: The Significance of 4,4-Difluoropyrrolidine in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold, frequently encountered in a vast array of natural products and FDA-approved drugs.[1][2] Its inherent three-dimensional structure and potential for diverse substitution patterns make it an attractive starting point for the design of molecules that interact with complex biological targets. The introduction of fluorine, particularly the gem-difluoro group at the 4-position, imparts a unique set of properties that can significantly enhance the drug-like characteristics of a molecule.[3][4]

The C-F bond is highly polarized and exceptionally strong, which can lead to increased metabolic stability.[5] Furthermore, the electronegativity of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at the target binding site.[6]

Crucially, the gem-difluoro group exerts a profound influence on the conformational preferences of the pyrrolidine ring.[7][8] This conformational restriction, often driven by stereoelectronic effects like the gauche effect, can pre-organize a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[6][9] Understanding and controlling the ring pucker of 4,4-difluoropyrrolidine derivatives is therefore a key strategy in rational drug design.

This guide will provide a comprehensive overview of the principles and techniques for the conformational analysis of this important class of molecules.

The Conformational Landscape of the Pyrrolidine Ring: The Influence of Gem-Difluorination

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These puckers are typically described as "envelope" (with four atoms co-planar) or "twist" (with no three atoms co-planar) forms. The two most common envelope conformations for proline, a well-studied pyrrolidine derivative, are termed Cγ-endo (DOWN) and Cγ-exo (UP), where the Cγ (C4) atom is displaced on the same or opposite side of the ring as the carboxyl group, respectively.[10]

The introduction of a gem-difluoro group at the 4-position significantly perturbs this conformational equilibrium. The primary driver for this is the gauche effect , a stereoelectronic interaction that favors a gauche arrangement of vicinal electronegative substituents. In the context of 4,4-difluoropyrrolidine, this effect stabilizes conformations where the C-F bonds are gauche to the C-C bonds of the ring. This often leads to a strong preference for a Cγ-exo pucker.[9][11]

However, the conformational landscape is also influenced by steric interactions with other substituents on the ring.[9] For instance, bulky substituents at other positions may destabilize the Cγ-exo pucker, leading to a greater population of the Cγ-endo conformation, especially at lower temperatures.[9] The interplay between these stereoelectronic and steric factors dictates the overall conformational preference of a given 4,4-difluoropyrrolidine derivative.

Experimental Techniques for Conformational Analysis

A multi-faceted experimental approach is essential for a thorough understanding of the conformational behavior of 4,4-difluoropyrrolidine derivatives in both the solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the solution-phase conformation of these molecules.[12] A combination of 1H, 13C, and 19F NMR experiments provides a wealth of structural information.

Key NMR Parameters and Their Interpretation:

-

Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[13][14] By measuring the ³JHH values around the pyrrolidine ring, one can deduce the relative orientations of the protons and thus the ring pucker.

-

Vicinal Fluorine-Proton Coupling Constants (³JFH): Similar to ³JHH, the ³JFH values are also dependent on the dihedral angle and can provide crucial information about the spatial relationship between fluorine and proton atoms.[9]

-

Nuclear Overhauser Effect (NOE): NOE experiments, such as 1D 19F-1H Heteronuclear NOE (HOESY), provide information about through-space proximity of atoms.[9][11] The observation of an NOE between a fluorine atom and a proton on the ring can help to confirm the ring pucker and the relative stereochemistry of substituents.

Experimental Protocol: 1D ¹⁹F-¹H HOESY for Small Molecules

This protocol is optimized for determining the spatial proximity between fluorine and proton nuclei, which is invaluable for conformational analysis.[9]

-

Sample Preparation: Dissolve 5-10 mg of the 4,4-difluoropyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) to a final concentration of 10-20 mM. Ensure the sample is free of particulate matter.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of ¹⁹F and ¹H observation and decoupling.

-

Tune and match the probe for both ¹⁹F and ¹H frequencies.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.

-

-

Parameter Optimization:

-

¹⁹F Pulse Calibration: Determine the 90° pulse width for the ¹⁹F channel.

-

¹H Pulse Calibration: Determine the 90° pulse width for the ¹H channel.

-

Mixing Time (τm): This is a critical parameter. Start with a mixing time of 300-500 ms and optimize based on the signal-to-noise ratio and the desired NOE buildup. Longer mixing times can lead to spin diffusion, so a range of mixing times should be tested.

-

Selective ¹⁹F Pulse: A selective 180° pulse on the desired ¹⁹F resonance is used for inversion. The selectivity should be sufficient to excite only the resonance of interest.

-

-

Data Acquisition:

-

Acquire a series of 1D ¹⁹F-¹H HOESY spectra with selective inversion of each of the non-equivalent ¹⁹F signals (if applicable).

-

For each selective experiment, acquire a control spectrum with the selective pulse applied off-resonance to account for artifacts.

-

-

Data Processing and Analysis:

-

Process the spectra with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Subtract the control spectrum from the on-resonance spectrum to obtain the difference spectrum, which will show the NOE enhancements.

-

Integrate the NOE signals to quantify the through-space interactions. The presence of a positive NOE signal indicates spatial proximity between the irradiated ¹⁹F nucleus and the observed ¹H nucleus.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[15][16] This technique is invaluable for confirming the relative stereochemistry of substituents and for providing a static picture of the preferred ring conformation in the crystalline form.[17]

Workflow for Single-Crystal X-ray Crystallography

Caption: A generalized workflow for single-crystal X-ray crystallography.

It is important to note that the solid-state conformation may not be the only or even the major conformation present in solution. Therefore, a direct comparison of X-ray and NMR data is crucial for a complete understanding of the conformational dynamics.[9]

Computational Methods in Conformational Analysis

In silico techniques provide powerful tools to complement experimental data and to gain deeper insights into the energetic factors governing conformational preferences.

Density Functional Theory (DFT) Calculations

DFT calculations are a quantum mechanical method used to predict the electronic structure of molecules.[18][19] In the context of conformational analysis, DFT is used to:

-

Optimize Molecular Geometries: Find the lowest energy conformations of the 4,4-difluoropyrrolidine derivative.

-

Calculate Relative Energies: Determine the energy differences between different conformers to predict their relative populations.

-

Simulate NMR Parameters: Predict NMR chemical shifts and coupling constants that can be compared with experimental data for validation.[11]

Protocol for DFT-Based Conformational Analysis

-

Initial Structure Generation: Generate plausible starting geometries for the different ring puckers (e.g., Cγ-exo and Cγ-endo) of the 4,4-difluoropyrrolidine derivative.

-

Conformational Search: Perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics) to identify a broad range of low-energy conformers.

-

Geometry Optimization: Optimize the geometries of the low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[18]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

NMR Parameter Calculation: For the lowest energy conformers, calculate NMR parameters (e.g., chemical shifts and J-couplings) using a method like GIAO (Gauge-Including Atomic Orbital).

-

Data Analysis: Compare the calculated relative energies and NMR parameters with experimental data to determine the most likely solution-phase conformation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational landscape by simulating the movement of atoms over time.[20][21] This technique is particularly useful for:

-

Exploring Conformational Space: Identify all accessible conformations and the transitions between them.

-

Understanding Solvent Effects: Explicitly model the influence of the solvent on conformational preferences.

-

Simulating Ligand-Receptor Interactions: Investigate how the conformational flexibility of the 4,4-difluoropyrrolidine derivative influences its binding to a biological target.[22][23]

Conceptual Workflow for MD Simulations

Caption: A conceptual workflow for molecular dynamics simulations.

Data Synthesis and Interpretation: A Holistic Approach

The most robust conformational analysis of 4,4-difluoropyrrolidine derivatives comes from the synergistic integration of experimental and computational data.

Integrated Analysis Strategy

Caption: An integrated approach to conformational analysis.

By comparing the solution-phase data from NMR with the solid-state structure from X-ray crystallography and the theoretical predictions from DFT and MD, a comprehensive and self-validating model of the conformational preferences of the 4,4-difluoropyrrolidine derivative can be constructed.

Data Summary Table: Hypothetical Example

| Technique | Parameter | Observation/Calculation | Interpretation |

| NMR | ³J(H2a,H3a) | 2.5 Hz | Suggests a gauche relationship, consistent with a Cγ-exo pucker. |

| ¹⁹F-¹H HOESY | NOE between F and H2a | Indicates spatial proximity, supporting a Cγ-exo pucker. | |

| X-ray | Ring Pucker | Cγ-exo | Confirms the preferred solid-state conformation. |

| DFT | ΔG (exo-endo) | -2.1 kcal/mol | Predicts a strong preference for the Cγ-exo pucker. |

| MD | Population | 95% Cγ-exo, 5% Cγ-endo | Simulation shows a dominant Cγ-exo conformation in solution. |

Conclusion and Future Perspectives

The 4,4-difluoropyrrolidine motif is a powerful tool in the medicinal chemist's arsenal. Its unique ability to enforce a specific ring pucker through stereoelectronic effects offers a compelling strategy for pre-organizing ligands for optimal target engagement. A thorough conformational analysis, employing a combination of high-field NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling, is paramount to fully harnessing the potential of this valuable scaffold. As our understanding of the subtle interplay of forces that govern molecular conformation continues to grow, so too will our ability to rationally design the next generation of highly potent and selective therapeutics based on the 4,4-difluoropyrrolidine core.

References

-

Sladojevich, F., et al. (2011). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

-

ResearchGate. (n.d.). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs | Request PDF. [Link]

-

Poole, W. G., et al. (2024). Conformational analysis of 1,3-difluorinated alkanes. ePrints Soton. [Link]

-

El-Gazzar, M. G., et al. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. [Link]

-

Hilton, S. T., et al. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

-

ResearchGate. (n.d.). Single crystal X-ray structure of compound 4b. [Link]

-

Egli, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]

-

Verhoork, S. J. H., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. ACS Publications. [Link]

-

Bondarenko, S. S., et al. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Scott, J. D., & Williams, D. R. (2012). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. ACS Publications. [Link]

-

MacArthur, M. W., & Thornton, J. M. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. [Link]

-

ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. [Link]

-

MDPI. (2022). Computational Study on the Conformational Preferences of Neutral, Protonated and Deprotonated Glycine Dimers. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. [Link]

-

Kumar, A., et al. (2021). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. PMC - PubMed Central. [Link]

-

Martin, G. E. (2010). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Karplus Equation for 3 J HH Spin−Spin Couplings with Unusual 3 J (180°) < 3 J (0°) Relationship | Request PDF. [Link]

-

Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. PMC - PubMed Central. [Link]

-

Uddin, M. J., et al. (2022). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]

-

ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. [Link]

-

Royal Society of Chemistry. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Drug Hunter. (2025). 2025 Medicinal Chemistry Reviews at a Glance. [Link]

-

ResearchGate. (n.d.). (PDF) In-silico Screening Based on Molecular Simulations of 3,4-disubstituted Pyrrolidine Sulfonamides as Selective and Competitive GlyT1 Inhibitors. [Link]

-

Chemistry & Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Cui, W., et al. (2007). New Karplus Equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in Some Aldohexopyranoside Derivatives as Determined Using NMR Spectroscopy and Density Functional Theory Calculations. PubMed. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

ResearchGate. (n.d.). Fluorinated Heterocycles. [Link]

-

Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

-

ResearchGate. (n.d.). Conformational preference of 3‐fluoropyrrolidine 22. The calculated... | Download Scientific Diagram. [Link]

-

ResearchGate. (n.d.). Ring Pucker Control in β-Prolines. [Link]

-

Karpińska, K., et al. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. NIH. [Link]

-

De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Wang, L., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

NIH. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]

-

Frontiers. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. [Link]

-

Zhao, Z., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. PubMed. [Link]

-

EurekAlert!. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions. [Link]

-

PubMed. (2010). Pyrrolidine derivatives as plasmepsin inhibitors: binding mode analysis assisted by molecular dynamics simulations of a highly flexible protein. [Link]

-

PubMed Central. (2011). 4D Flexible Atom-Pairs: An efficient probabilistic conformational space comparison for ligand-based virtual screening. [Link]

-

RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐fluoro‐2‐cyanopyrrolidine derivatives. [Link]

-

Schrödinger. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. [Link]

-

Royal Society of Chemistry. (2021). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

-

PubMed Central. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

YouTube. (2019). NMR Coupling constant Karplus equation Organic Spectroscopy (Part-4). [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. auremn.org.br [auremn.org.br]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. youtube.com [youtube.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 23. Pyrrolidine derivatives as plasmepsin inhibitors: binding mode analysis assisted by molecular dynamics simulations of a highly flexible protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

oxidation of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine to the corresponding aldehyde

[1]

Executive Summary

The oxidation of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (Compound 1 ) to its corresponding aldehyde (R)-1-Boc-2-formyl-4,4-difluoropyrrolidine (Compound 2 ) represents a critical yet hazardous transformation in the synthesis of peptidomimetics and protease inhibitors (e.g., DPP-IV inhibitors).[1]

While standard alcohol oxidations are routine, this specific substrate presents a unique "Inductive Liability" : the electron-withdrawing effect of the gem-difluoro group at C4 significantly increases the acidity of the C2-

This guide provides two validated protocols—Swern Oxidation (Gold Standard for Purity) and Dess-Martin Periodinane (Bench Efficiency)—optimized to suppress epimerization through strict kinetic control and pH management.[1]

Chemical Context & Mechanistic Risks[1][2]

The Fluorine Inductive Effect

In standard N-Boc-prolinal, the

-

Risk: If the reaction temperature rises or if the base (e.g., Et

N) is in excess for prolonged periods at room temperature, the chiral center will scramble, yielding a racemic mixture that is difficult to separate.[1] -

Mitigation: Oxidation must occur under conditions that are either non-basic (DMP) or cryogenically controlled (Swern).[1]

Stability Profile

Decision Matrix: Protocol Selection

Use the following logic flow to select the appropriate method for your scale and constraints.

Figure 1: Decision matrix for selecting the oxidation methodology based on scale and purity requirements.

Protocol A: Swern Oxidation (Gold Standard)[1]

Rationale: The Swern oxidation operates at -78°C. At this temperature, the rate of oxidation is fast, but the rate of base-catalyzed enolization (racemization) is negligible.[1] This is the preferred method for preserving optical purity.[1]

Materials

-

Substrate: (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 eq)

-

DMSO: 3.0 eq (Anhydrous)[1]

-

Triethylamine (Et

N): 5.0 eq (Must be dry; store over KOH)[1] -

Solvent: Dichloromethane (DCM), Anhydrous[1]

-

Equipment: Flame-dried glassware, Nitrogen/Argon line, Acetone/Dry Ice bath.

Step-by-Step Procedure

-

Activation:

-

Substrate Addition:

-

Elimination (The Critical Step):

-

Quench & Workup:

Troubleshooting

| Observation | Cause | Solution |

| Low Yield | Incomplete activation of DMSO | Ensure DMSO is added slowly and stirred long enough before substrate addition.[1][5] |

| Racemization | Temperature spike during Et | Add base slower; monitor internal temp. Stop reaction at -20°C. |

| Stench | Dimethyl sulfide (DMS) generation | Treat waste with bleach (NaOCl) to oxidize DMS to odorless sulfoxide.[1] |

Protocol B: Dess-Martin Periodinane (DMP)[1]

Rationale: DMP allows for oxidation at room temperature under neutral conditions.[1] It avoids the harsh basic conditions of the Swern elimination step, making it a robust alternative if cryogenic facilities are unavailable.[1]

Materials

-

Substrate: (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 eq)

-

Dess-Martin Periodinane: 1.2 eq[1]

-

Additive: Water (1.0 eq) - Accelerates the mechanism.[1]

-

Buffer: NaHCO

(solid, 5.0 eq) - Critical to neutralize acetic acid byproduct.[1] -

Solvent: Wet DCM (Dichloromethane saturated with water).[1]

Step-by-Step Procedure

-

Preparation:

-

Dissolve substrate 1 in DCM (10 mL/mmol).

-

Add solid NaHCO

(5.0 eq) to the stirring solution. This acts as a scavenger for the acetic acid released during oxidation, protecting the acid-sensitive Boc group and preventing acid-catalyzed enolization.[1]

-

-

Oxidation:

-

Add DMP (1.2 eq) in a single portion.

-

Stir vigorously at Room Temperature.

-

Monitoring: Reaction is typically complete in 1–2 hours (TLC: stain with 2,4-DNP; aldehyde appears as orange spot).[1]

-

-

Workup (Reductive Quench):

Analytical & Quality Control

Visualization (Graphviz)

The following diagram illustrates the mechanistic pathway and critical control points for the Swern protocol.

Figure 2: Mechanistic flow of Swern oxidation highlighting the temperature-critical elimination step.

Data Specifications

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity (TLC) | Single spot, R | Stain: 2,4-DNP (Orange) |

| Identity (1H NMR) | Aldehyde proton doublet/singlet ~9.5 ppm | CDCl |

| Chiral Purity | >98% ee (Target) | Chiral HPLC / Derivatization |

Note on NMR: Due to rotamers of the Boc group, the NMR spectrum of the aldehyde may appear complex or broadened at room temperature.[1]

Storage and Handling Recommendations

-

Immediate Use: The aldehyde is thermodynamically unstable.[1] It is highly recommended to telescope the crude material directly into the next step (e.g., Horner-Wadsworth-Emmons or Reductive Amination).[1]

-

No Silica Purification: Silica gel is slightly acidic and can catalyze the hydration of the aldehyde or Boc-cleavage.[1] If purification is absolutely necessary, use Neutral Alumina or a rapid filtration through a short plug of deactivated silica (treated with 1% Et

N).[1]

References

-

Mancuso, A. J., & Swern, D. (1981).[1] Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185.[1] Link[1]

-

Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][2] The Journal of Organic Chemistry, 48(22), 4155-4156.[1] Link[1]

-

Jurczak, J., & Golebiowski, A. (1989).[1] Optically active N-protected

-amino aldehydes in organic synthesis.[1] Chemical Reviews, 89(1), 149-164.[1] Link[1] -

Patent WO2007112368A2. (2007).[1] Pyrrolidine derivatives and methods of use thereof.[1][6][7] (Describes synthesis of fluorinated pyrrolidine intermediates). Link

Sources

- 1. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 22977458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 9942970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 6. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-1-Boc-2-(Hydroxymethyl)-4,4-Difluoropyrrolidine | CAS 1020895-62-8 | Properties, Uses & Safety | High-Purity Supplier China [chemheterocycles.com]

Application Note: Chemoselective Boc Deprotection of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

Abstract & Scope

This technical guide details the deprotection of the tert-butoxycarbonyl (Boc) group from (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine . This specific substrate presents unique challenges due to the inductive electron-withdrawing effects of the geminal difluoro group and the presence of a nucleophilic primary alcohol.

While standard Boc removal is routine, the specific electronic environment of 4,4-difluoropyrrolidines alters the basicity of the resulting amine, influencing workup and isolation strategies. This note provides two validated protocols:

-

Method A (HCl/Dioxane): Preferred for isolating the stable hydrochloride salt.

-

Method B (TFA/DCM): Preferred for solution-phase downstream functionalization.

Chemical Context: The "Fluorine Effect"

Before executing the protocol, researchers must understand how the 4,4-difluoro substitution affects the pyrrolidine ring.

-

Basicity Reduction: The strong electron-withdrawing nature of the fluorine atoms (via the inductive effect,

) significantly lowers the pKa of the pyrrolidine nitrogen compared to non-fluorinated proline derivatives.-

Implication: The resulting ammonium salt is more acidic. During neutralization (free-basing), the amine may be less nucleophilic in subsequent coupling reactions.

-

-

Stability: The free base of 4,4-difluoro-2-(hydroxymethyl)pyrrolidine is a low molecular weight oil that can be volatile and prone to degradation.

-

Implication:Isolation as the hydrochloride salt is strongly recommended for storage or transfer between sites.

-

-

Chemo-compatibility: The primary alcohol at C2 is a potential nucleophile. In the presence of high concentrations of tert-butyl cations (generated during deprotection), there is a theoretical risk of O-tert-butylation.

-

Mitigation: The protocols below utilize solvent systems and scavengers (implicit or explicit) that minimize ether formation.

-

Experimental Protocols

Method A: HCl in 1,4-Dioxane (Gold Standard for Salt Isolation)

Objective: Isolation of (R)-4,4-difluoro-2-(hydroxymethyl)pyrrolidinium chloride as a free-flowing solid.

Reagents:

-

Substrate: (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 equiv)

-

Acid: 4.0 M HCl in 1,4-Dioxane (anhydrous)

-

Solvent: 1,4-Dioxane (or Methanol for solubility adjustment)

-

Precipitation Solvent: Diethyl ether or MTBE

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, ~4.2 mmol) in 1,4-Dioxane (5 mL).

-

Note: If the substrate is not fully soluble, add a minimum amount of Methanol (0.5 - 1 mL) to achieve a homogeneous solution.

-

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise add 4.0 M HCl in Dioxane (5-10 equiv, ~10-20 mL).

-

Why: Cooling controls the initial exotherm and prevents potential acid-catalyzed migration of the hydroxyl group.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25 °C) for 2–4 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin; the product will stain initially yellow/pink) or LCMS. Disappearance of the Boc starting material (m/z [M+H]+ ~238) indicates completion.

-

-

Workup (Precipitation):

-

Scenario 1 (Precipitate forms): If a white solid precipitates during the reaction, dilute the mixture with Diethyl Ether (20 mL), stir for 10 minutes, and filter the solid under a nitrogen blanket.

-

Scenario 2 (No precipitate): If the solution remains clear, concentrate the mixture in vacuo to ~20% volume. Add Diethyl Ether (30 mL) and scratch the flask walls to induce crystallization.

-

-

Drying: Dry the isolated solid under high vacuum (0.1 mbar) for 6 hours to remove traces of dioxane and HCl.

-

Yield: Typically 85–95%.

-

Storage: Store the hygroscopic salt in a desiccator at -20 °C.

-

Method B: TFA / DCM (Solution Phase)

Objective: Rapid deprotection for immediate use in the next step (e.g., amide coupling) without salt isolation.

Reagents:

-

Substrate: (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine[1]

Protocol:

-

Setup: Dissolve the substrate in DCM (concentration ~0.2 M).

-

Acidolysis: Add TFA to the stirring solution to achieve a ratio of 1:4 (TFA:DCM) or 1:2 depending on reaction scale.

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Caution: Significant CO₂ evolution will occur. Ensure the vessel is vented (e.g., needle through septum).

-

-

Quenching/Workup:

-

Concentrate the reaction mixture in vacuo to an oil.

-

Azeotrope: Redissolve the oil in Toluene or DCM and evaporate again (repeat 3x).

-

Why: This removes residual TFA, which can interfere with subsequent coupling reactions or cause decomposition.

-

-

Neutralization (Optional): If the free base is strictly required, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry over Na₂SO₄ and concentrate carefully (volatile!).

-

Warning: The free base is less stable than the HCl salt. Use immediately.

-

Comparative Data Analysis

| Feature | Method A: HCl / Dioxane | Method B: TFA / DCM |

| Product Form | Solid Hydrochloride Salt | Trifluoroacetate Salt (Oil/Gum) |

| Stability | High (shelf-stable) | Moderate (hygroscopic) |

| Handling | Easy (filtration) | Difficult (sticky residue) |

| Side Reactions | Low (Cl⁻ traps cations) | Low (requires azeotroping) |

| Suitability | Recommended for storage | Recommended for "one-pot" flows |

Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism (Acidolysis)

The acid-catalyzed cleavage follows an SN1-like fragmentation pathway. The tert-butyl cation is the critical leaving group.

Caption: Step-wise mechanism of Boc-removal. Note that the generation of isobutylene gas drives the reaction forward entropically.

Figure 2: Decision Workflow for Protocol Selection

Caption: Operational logic for selecting the appropriate deprotection strategy based on downstream requirements.

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Edition. John Wiley & Sons. (Standard reference for Boc chemistry).

-

BenchChem. Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine. (Analogous fluorinated pyrrolidine protocols). Link

-

Common Organic Chemistry. Boc Deprotection Mechanism (HCl). Link

-

Pfizer Inc. Patent WO2010016005. (Describes synthesis and deprotection of similar 4,4-difluoropyrrolidine intermediates using HCl/Dioxane). Link

-

Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Science, 2001. Link

Sources

Application Notes and Protocols for Coupling Reactions with (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

Introduction: The Strategic Advantage of the 4,4-Difluoropyrrolidine Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring is a privileged scaffold, widely incorporated into a multitude of biologically active compounds.[1] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets. The introduction of fluorine atoms into this scaffold further enhances its desirability for medicinal chemists. The gem-difluoro motif at the 4-position of the pyrrolidine ring, as seen in (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine, offers several strategic advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the pKa of nearby functional groups, altering a molecule's acidity or basicity. This can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Conformational Control: The gem-difluoro group can exert significant conformational constraints on the pyrrolidine ring, locking it into specific puckered conformations. This pre-organization can lead to a more favorable entropic profile upon binding to a target protein, potentially increasing binding affinity.

-

Enhanced Target Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with protein residues, contributing to enhanced potency.

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is a versatile chiral building block that capitalizes on these benefits. The primary alcohol provides a convenient handle for a variety of coupling reactions, allowing for its incorporation into more complex molecular architectures. The Boc-protecting group ensures the stability of the pyrrolidine nitrogen during these transformations and can be readily removed under acidic conditions.

This comprehensive guide provides detailed application notes and protocols for several key coupling reactions involving (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine, offering researchers, scientists, and drug development professionals a practical resource for leveraging this valuable building block in their synthetic endeavors.

Physicochemical Properties and Handling

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is typically a colorless to light-yellow liquid or solid, depending on its purity.[3] It is soluble in common organic solvents such as dichloromethane and ethyl acetate, but sparingly soluble in water.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇F₂NO₃ | [3] |

| Molecular Weight | 237.24 g/mol | [3] |

| Appearance | Colorless to light-yellow liquid or solid | [3] |

| Solubility | Soluble in CH₂Cl₂, EtOAc; sparingly soluble in H₂O | [3] |

Storage and Handling: This reagent should be stored in a cool, dry place, away from heat and direct sunlight.[3] It is recommended to keep the container tightly sealed to prevent moisture and air exposure, which could lead to degradation.[3]

Coupling Reactions and Detailed Protocols

The primary alcohol of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is a versatile functional group that can participate in a range of coupling reactions to form ethers, esters, and other derivatives.

Mitsunobu Reaction: Formation of Aryl Ethers

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry at the alcohol carbon.[4][5] For a primary alcohol like the one in our substrate, it provides a mild and efficient way to form C-O bonds with acidic nucleophiles such as phenols.[4][6]

Causality of Experimental Choices:

-

Reagents: Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the classic reagents for this transformation.[7][8] PPh₃ acts as the oxygen scavenger, while the azodicarboxylate is the ultimate oxidant.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it is inert to the reaction conditions and effectively solubilizes the reactants.

-

Temperature: The reaction is typically initiated at 0°C to control the initial exothermic reaction between PPh₃ and the azodicarboxylate, and then allowed to warm to room temperature to drive the reaction to completion.

Experimental Workflow Diagram:

Caption: General workflow for the Mitsunobu reaction.

Detailed Protocol: Synthesis of (R)-tert-butyl 4,4-difluoro-2-(((4-nitrophenoxy)methyl)pyrrolidine)-1-carboxylate

-

Reaction Setup: To a solution of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 equiv.), 4-nitrophenol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1 M), cooled to 0°C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired aryl ether.

Mechanism Overview:

The reaction proceeds through the formation of a betaine intermediate from PPh₃ and DEAD.[7] This intermediate then protonates the alcohol, which is subsequently displaced by the phenoxide nucleophile.

Steglich Esterification: Formation of Ester Linkages

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9] This method is particularly useful for sterically hindered substrates and avoids the need for harsh acidic or basic conditions.[9]

Causality of Experimental Choices:

-

Reagents: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a more reactive acylpyridinium species that is readily attacked by the alcohol.[]

-

Solvent: Anhydrous dichloromethane (DCM) is a suitable solvent as it is inert and effectively dissolves the reactants.

-

Temperature: The reaction is typically carried out at 0°C to room temperature to minimize side reactions, such as the formation of N-acylurea byproduct.

Experimental Workflow Diagram:

Caption: General workflow for the Steglich esterification.

Detailed Protocol: Synthesis of (R)-tert-butyl 2-((benzoyloxy)methyl)-4,4-difluoropyrrolidine-1-carboxylate

-

Reaction Setup: To a solution of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 equiv.), benzoic acid (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM (0.1 M) at 0°C, add a solution of DCC (1.2 equiv.) in anhydrous DCM.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

-

Purification: Wash the combined filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield the desired ester.

Williamson Ether Synthesis: Formation of Alkyl Ethers

The Williamson ether synthesis is a classic method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. In the context of our substrate, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkyl halide.

Causality of Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the alcohol without competing in the subsequent substitution reaction.

-

Solvent: Anhydrous polar aprotic solvents like THF or DMF are preferred to solvate the alkoxide and facilitate the Sₙ2 reaction.

-

Alkyl Halide: Primary alkyl halides are the best electrophiles for this reaction to minimize competing elimination reactions.

Experimental Workflow Diagram:

Caption: General workflow for the Williamson ether synthesis.

Detailed Protocol: Synthesis of (R)-tert-butyl 2-((benzyloxy)methyl)-4,4-difluoropyrrolidine-1-carboxylate

-

Alkoxide Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF (0.2 M) at 0°C, add a solution of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 equiv.) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes.

-

Alkylation: Add benzyl bromide (1.2 equiv.) to the reaction mixture and allow it to warm to room temperature. Stir for 12-16 hours.

-

Workup: Carefully quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to obtain the desired benzyl ether.

Reductive Amination: A Two-Step Approach to Secondary Amines

Reductive amination is a versatile method for the synthesis of amines.[11] In this two-step approach, the primary alcohol of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine is first oxidized to the corresponding aldehyde. This aldehyde is then reacted with a primary amine to form an imine, which is subsequently reduced to the desired secondary amine.

Step 1: Oxidation to the Aldehyde

A mild oxidation, such as a Swern or Moffatt oxidation, is required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[12][13]

Detailed Protocol: Synthesis of (R)-tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate (Swern Oxidation)

-

Oxidant Preparation: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM (0.2 M) at -78°C, add dimethyl sulfoxide (DMSO) (3.0 equiv.) dropwise and stir for 15 minutes.

-

Alcohol Addition: Add a solution of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (1.0 equiv.) in anhydrous DCM to the reaction mixture and stir for 1 hour at -78°C.

-

Quenching: Add triethylamine (5.0 equiv.) and allow the reaction to warm to room temperature.

-

Workup: Add water and separate the layers. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude aldehyde, which is often used in the next step without further purification.

Step 2: Reductive Amination

The crude aldehyde is then reacted with a primary amine in the presence of a mild reducing agent.

Detailed Protocol: Synthesis of (R)-tert-butyl 2-(((benzylamino)methyl)-4,4-difluoropyrrolidine)-1-carboxylate

-

Imine Formation and Reduction: To a solution of the crude (R)-tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate (1.0 equiv.) and benzylamine (1.1 equiv.) in methanol (0.1 M), add sodium cyanoborohydride (1.5 equiv.) portionwise at 0°C.

-

Reaction: Stir the reaction at room temperature for 4-6 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Boc Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the free secondary amine. This is typically achieved under acidic conditions.[14][15]

Causality of Experimental Choices:

-

Acid: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group.[16] It is often used in a mixture with a solvent like DCM.

-

Temperature: The reaction is usually performed at room temperature and is typically complete within a few hours.

Experimental Workflow Diagram:

Sources

- 1. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-1-Boc-2-(Hydroxymethyl)-4,4-Difluoropyrrolidine | CAS 1020895-62-8 | Properties, Uses & Safety | High-Purity Supplier China [chemheterocycles.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. Available Synple Chem Reagent Cartridges [synplechem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. youtube.com [youtube.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. pubs.rsc.org [pubs.rsc.org]

Application Note: Scale-Up Synthesis of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

This Application Note is structured to guide process chemists and researchers through the scalable synthesis of (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine . This guide prioritizes safety, scalability, and enantiomeric purity, moving beyond bench-scale methods to robust process chemistry.

Executive Summary

(R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine (CAS: 1020895-62-8) is a high-value chiral building block used in the development of DPP-4 inhibitors, antivirals, and novel proteolysis-targeting chimeras (PROTACs).[1][2] The gem-difluoro group at the C4 position acts as a bioisostere for the methylene group, enhancing metabolic stability and modulating the pKa of the pyrrolidine nitrogen, while the (R)-configuration provides access to non-natural amino acid scaffolds often required to evade proteolytic cleavage.

This protocol details a scalable, three-step synthetic route starting from (R)-4-hydroxyproline methyl ester .[1][2] The route addresses the primary safety bottleneck—the exothermic deoxofluorination step—by utilizing Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) under controlled conditions, replacing the shock-sensitive DAST reagent used in legacy bench-scale methods.[1][2]

Key Process Parameters

| Parameter | Specification |

| Target Scale | 100 g – 1 kg |

| Overall Yield | 65–75% |

| Enantiomeric Excess (ee) | >99% |

| Critical Hazard | Thermal runaway during fluorination; HF generation |

| Key Reagents | TEMPO/NaOCl (Oxidation), Deoxo-Fluor (Fluorination), LiBH₄ (Reduction) |

Retrosynthetic Strategy & Pathway

The synthesis is designed to preserve the C2 chiral center while introducing the fluorine atoms at C4 via a ketone intermediate.

Figure 1: Synthetic pathway designed for scale-up.[1][2][3][4] The route avoids inversion of configuration by starting with the (R)-isomer (derived from D-Hydroxyproline or resolution).[1][2]

Detailed Experimental Protocols

Step 1: Oxidation of (R)-N-Boc-4-hydroxyproline methyl ester

Objective: Convert the secondary alcohol to a ketone.[1][2] Rationale: The TEMPO/Bleach (Anelli) oxidation is selected over Swern oxidation for scale-up to avoid cryogenic conditions (-78°C) and the generation of dimethyl sulfide (stench).[1][2]

-

Reagents:

Protocol:

-

Charge the reactor with (R)-1-Boc-4-hydroxyproline methyl ester, TEMPO, KBr, and DCM.[1][2] Cool to 0°C.[1][2]

-

Add the NaOCl solution dropwise, maintaining the internal temperature between 0–5°C. Note: The reaction is exothermic.

-

Monitor pH; maintain pH 8.5–9.5 using saturated NaHCO₃ if necessary to stabilize the N-oxyl radical.

-

Stir at 0°C for 2 hours. Monitor conversion by TLC/HPLC.

-

Quench with aqueous sodium thiosulfate to destroy excess oxidant.[1][2]

-

Separate phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: The crude ketone is typically pure enough (>95%) for the next step. Recrystallize from hexanes/EtOAc if necessary.

Step 2: Deoxofluorination (The Critical Step)

Objective: Convert the C4 ketone to the gem-difluoro moiety. Safety Warning: This reaction generates HF and is potentially explosive if overheated.[1][2] Deoxo-Fluor is used instead of DAST due to its higher thermal decomposition temperature (approx. 90°C vs. 50°C for DAST).[1][2] However, strict temperature control is mandatory.

-

Reagents:

Protocol:

-

Inert the reactor with Nitrogen/Argon.[1][2] Moisture triggers immediate hydrolysis of Deoxo-Fluor to HF.[1][2]

-

Charge (R)-N-Boc-4-oxoproline methyl ester and anhydrous Toluene.

-

Add the catalytic amount of Ethanol (activates the ketone and modifies the fluorinating agent to a more reactive species).

-

Cool the mixture to 0°C.

-

Add Deoxo-Fluor solution slowly via a dosing pump. Rate Limit: Ensure internal temperature does not exceed 10°C.

-

Warm slowly to Room Temperature (20–25°C) and stir for 12–16 hours.

-

Checkpoint: If conversion is slow, heat to 40°C strictly monitoring that temperature does not approach the onset of decomposition (>60°C).

-

-

Quench (CRITICAL):

-

Prepare a separate vessel with vigorously stirring saturated NaHCO₃ solution (cooled to 0°C).

-

Transfer the reaction mixture slowly into the bicarbonate solution.

-

Never add water/bicarbonate to the reaction vessel. The reverse addition controls gas evolution (CO₂).[2]

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The difluoro product is less polar than the ketone.

Step 3: Reduction to (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine

Objective: Selective reduction of the methyl ester to the primary alcohol without defluorination.[1][2] Rationale: LiBH₄ is preferred over LiAlH₄ for safety and selectivity.[1][2] It avoids the pyrophoric aluminum byproducts and minimizes the risk of reducing the Boc group or defluorination.

-

Reagents:

Protocol:

-

Charge the difluoro ester and THF into the reactor. Cool to 0°C.[1][2]

-

Add LiBH₄ solution dropwise. Evolution of hydrogen gas will occur; ensure adequate venting.[2]

-

Stir at 0°C for 1 hour, then warm to RT for 4 hours.

-

Quench by slow addition of Acetone (consumes excess borohydride) followed by saturated NH₄Cl solution.

-

Extract with EtOAc.

-

Isolate: Concentrate the organic layer.[1][2] The product typically solidifies as a white to off-white solid.[1][2]

-

Final Polish: Recrystallization from MTBE/Heptane yields high-purity crystals.[1][2]

Process Safety & Hazard Analysis

The fluorination step represents the highest process risk. The following decision logic ensures safe operation.